4-(2-Piperidyl)butyl Acetate
Description
4-(2-Piperidyl)butyl Acetate is a piperidine-derived ester compound involved in the biosynthesis of lycopodium alkaloids, such as phlegmarine, which serve as precursors for medicinally relevant metabolites like huperzine A—a potent acetylcholinesterase inhibitor studied for Alzheimer’s disease treatment . Structurally, it consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position, linked to a butyl acetate moiety. This configuration enables its role in non-enzymatic coupling reactions during alkaloid biosynthesis, particularly in Lycopodiaceae plants .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-piperidin-2-ylbutyl acetate |
InChI |
InChI=1S/C11H21NO2/c1-10(13)14-9-5-3-7-11-6-2-4-8-12-11/h11-12H,2-9H2,1H3 |
InChI Key |
JPQVJVVWIOLBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Piperidyl)butyl Acetate typically involves the reaction of piperidine with butyl acetate under specific conditions. The synthetic route may include steps such as hydrogenation, cyclization, and amination . Industrial production methods often focus on optimizing yield and purity, employing techniques like multicomponent reactions and catalytic processes .
Chemical Reactions Analysis
4-(2-Piperidyl)butyl Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-(2-Piperidyl)butyl Acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Piperidyl)butyl Acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl Acetate (Cₙ-Alkyl Variants)
This compound and its derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl propionate, butyrate) share the piperidine core but feature four methyl groups at the 2,6-positions, significantly increasing steric hindrance and altering reactivity. These substitutions likely reduce solubility in polar solvents compared to 4-(2-Piperidyl)butyl Acetate, which lacks methyl groups on the piperidine ring.
Ethyl 2-(Piperidin-4-yl)acetate
This analog substitutes the butyl chain with an ethyl group and positions the acetate at the 4-piperidinyl site. Its molecular weight (277.36 g/mol) and synthesis via carbodiimide-mediated coupling reactions suggest utility in drug discovery, though its pharmacological profile differs from 4-(2-Piperidyl)butyl Acetate due to structural variations .
Ester Analogs: Simple Alkyl Acetates
Butyl Acetate (C₆H₁₂O₂)
A widely used industrial solvent, butyl acetate has a lower molecular weight (116.16 g/mol) and simpler structure lacking the piperidine moiety. Key properties include a boiling point of 126°C, density of 0.8825 g/cm³, and high volatility (vapor pressure: 11.5 mmHg at 25°C). Unlike 4-(2-Piperidyl)butyl Acetate, it lacks pharmacological relevance and is primarily employed in coatings, inks, and cleaning agents .
Butyl Carbitol Acetate (C₁₀H₂₀O₄)
With a longer ethylene glycol-derived chain, this compound exhibits higher molecular weight (204.3 g/mol) and boiling point (246.7°C). Its Hansen solubility parameters (δD = 16.00, δP = 4.10, δH = 8.20) indicate moderate polarity, making it suitable as a dispersant in water-based paints. The absence of a nitrogen heterocycle distinguishes its applications from the biosynthetic roles of 4-(2-Piperidyl)butyl Acetate .
Pharmacologically Active Analogs
WR-142,490 (Mefloquine) and Related 4-Quinoline Methanols
WR-142,490’s 2-piperidyl side chain enhances activity against Plasmodium falciparum compared to alkylaminoalkyl analogs.
Ethyl 2-(1-Benzyl-4-Hydroxypiperidin-4-yl)acetate
This derivative includes a benzyl-protected hydroxyl group on the piperidine ring, increasing molecular complexity (MW: 277.36 g/mol). The hydroxyl and benzyl groups enhance hydrogen bonding and aromatic interactions, making it valuable in targeted drug synthesis. Its pharmacological applications contrast with the natural biosynthetic functions of 4-(2-Piperidyl)butyl Acetate .
Comparative Data Table
Key Research Findings
- Biosynthetic Role: 4-(2-Piperidyl)butyl Acetate is critical in the non-enzymatic formation of phlegmarine, a precursor to lycopodium alkaloids with neuroactive properties .
- Structural Influence : Piperidine ring substitutions (e.g., methyl groups in 2,2,6,6-tetramethyl derivatives) drastically alter solubility and reactivity compared to the unsubstituted analog .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Piperidyl)butyl Acetate with high purity?
- Methodological Answer : Optimize synthesis via nucleophilic substitution or esterification under anhydrous conditions. Use tert-butyl esters (e.g., tert-butyl 2-(2,2-dimethylpiperidin-4-yl) acetate) as intermediates to enhance stability during purification . Employ column chromatography with silica gel and a mobile phase of methanol-buffer mixtures (e.g., 65:35 methanol-sodium acetate/1-octanesulfonate buffer, pH 4.6) to isolate the product . Validate purity via HPLC (>93% threshold) and mass spectrometry (MS) .
Q. How can researchers ensure batch-to-batch consistency in synthesizing 4-(2-Piperidyl)butyl Acetate?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including MS and HPLC analysis for each batch. For sensitive assays, request additional QC metrics (e.g., peptide content, TFA removal <1%) to minimize variability in solubility or impurity profiles . Document reaction conditions (temperature, solvent ratios) to standardize synthetic routes .
Q. What safety precautions are critical when handling 4-(2-Piperidyl)butyl Acetate in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles due to potential eye and skin irritation risks. Store the compound in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Refer to hazard classifications (e.g., Aquatic Acute 1, WGK 3) for waste disposal compliance .
Advanced Research Questions
Q. How do pH variations in reaction buffers affect the stability of 4-(2-Piperidyl)butyl Acetate during biological assays?
- Methodological Answer : Conduct stability studies using buffered solutions (e.g., sodium acetate, pH 4.6) to mimic assay conditions . Monitor degradation via UV-Vis spectroscopy or LC-MS at intervals (0, 24, 48 hours). Adjust buffer composition to minimize ester hydrolysis, which is accelerated under alkaline conditions .
Q. What analytical techniques resolve structural ambiguities in 4-(2-Piperidyl)butyl Acetate derivatives?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm piperidine ring substitution patterns and ester linkage integrity. For stereochemical analysis, use chiral HPLC with cellulose-based columns. Cross-validate with high-resolution MS (HRMS) to detect trace impurities (<0.1%) .
Q. How can researchers address contradictions in biological activity data across studies involving 4-(2-Piperidyl)butyl Acetate?
- Methodological Answer : Standardize assay parameters (e.g., cell line viability thresholds, incubation times) to reduce variability. Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and compare with reference compounds. Use meta-analysis tools to reconcile discrepancies in potency or selectivity .
Q. What computational approaches predict the reactivity of 4-(2-Piperidyl)butyl Acetate in complex reaction systems?
- Methodological Answer : Apply density functional theory (DFT) to model nucleophilic attack sites on the piperidine ring. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures. Use molecular dynamics simulations to assess solvent effects on reaction pathways .
Contradictions and Mitigation Strategies
- Batch Variability : While acknowledges inherent variability in research-grade synthesis, emphasizes strict QC via standardized mobile phases. To resolve, adopt ’s buffer systems for purification and ’s multi-tiered QC for critical assays.
- Stability Data : suggests ester hydrolysis risks under basic conditions, whereas highlights aquatic toxicity. Mitigate by prioritizing neutral pH storage and eco-friendly disposal protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
